molecular formula C20H11Cl3N2O2 B11708260 4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11708260
M. Wt: 417.7 g/mol
InChI Key: NIALMGCWMHMVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with the molecular formula C13H8Cl3NO. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation of 2-amino-5-chlorophenol with 2,3-dichlorobenzoxazole-5-carbaldehyde under reflux conditions. The reaction is carried out in an ethanol solution, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. This would include the use of industrial-grade solvents and reagents, along with purification techniques such as distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with metal ions and biological macromolecules. The compound acts as a ligand, coordinating with metal ions through its imino and phenolic groups. This coordination can lead to the formation of stable metal complexes with unique electronic properties . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of metal complexes with specific photophysical and antimicrobial properties .

Properties

Molecular Formula

C20H11Cl3N2O2

Molecular Weight

417.7 g/mol

IUPAC Name

4-chloro-2-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H11Cl3N2O2/c21-12-4-6-17(26)11(8-12)10-24-13-5-7-18-16(9-13)25-20(27-18)14-2-1-3-15(22)19(14)23/h1-10,26H

InChI Key

NIALMGCWMHMVGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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